5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide
Description
5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide is a substituted benzamide derivative with the molecular formula C₁₁H₁₄FN₂O (molecular weight: 209.24 g/mol). Its structure features:
- Amino group (-NH₂) at position 5 of the benzene ring.
- Fluorine atom (-F) at position 4.
- Methyl group (-CH₃) at position 2.
- Ethyl group (-CH₂CH₃) attached to the amide nitrogen.
Benzamides are widely studied for their roles in pharmaceuticals (e.g., enzyme inhibitors) and agrochemicals (e.g., pesticides) due to their ability to modulate biological targets via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
5-amino-N-ethyl-4-fluoro-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-3-13-10(14)7-5-9(12)8(11)4-6(7)2/h4-5H,3,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHCNGSRKSXRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1C)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-2-methylbenzoic acid.
Amidation: The carboxylic acid group is converted to an amide group through a reaction with ethylamine, forming N-ethyl-4-fluoro-2-methylbenzamide.
Nitration: The aromatic ring is nitrated to introduce a nitro group at the 5-position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2), yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides with different nucleophiles.
Scientific Research Applications
5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Findings:
Substituent Position and Bioactivity: Fluorine at position 4 (target compound) vs. position 2 () alters electronic distribution. Fluorine’s electronegativity enhances dipole moments and may improve binding to hydrophobic enzyme pockets .
Amide Nitrogen Modifications :
- N-Ethyl (target) vs. N-methoxy (): Ethyl groups enhance lipophilicity (logP ~2.1 vs. ~1.5 for methoxy), favoring membrane permeability .
- Sulfamoyl groups () introduce hydrogen-bonding capacity and polarity, which may improve solubility but reduce blood-brain barrier penetration .
Synthetic Routes: The amino group in such compounds is often introduced via SnCl₂-mediated nitro reduction (), a method applicable to the target compound’s synthesis . Halogenation (e.g., fluorine at C4) typically employs electrophilic aromatic substitution or directed ortho-metalation strategies.
Applications :
Biological Activity
5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological applications, mechanisms of action, and comparisons with similar compounds, supported by relevant data and case studies.
Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Starting Material : The synthesis begins with 4-fluoro-2-methylbenzoic acid.
- Amidation : The carboxylic acid group is converted to an amide through a reaction with ethylamine, yielding N-ethyl-4-fluoro-2-methylbenzamide.
- Nitration : The aromatic ring is nitrated to introduce a nitro group at the 5-position.
- Reduction : The nitro group is reduced to an amino group using palladium on carbon (Pd/C) and hydrogen gas (H₂), resulting in the final compound.
Biological Activities
This compound has been investigated for various biological activities:
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Potential
Studies have shown that this compound may possess anticancer properties. It has been evaluated in vitro against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a therapeutic agent in oncology .
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets, potentially modulating enzyme activity or receptor interactions. This interaction may lead to altered signaling pathways involved in cell proliferation and apoptosis .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 4-Amino-2-fluoro-N-methylbenzamide | Methyl group instead of ethyl | Similar antimicrobial properties |
| 4-Amino-2-fluoro-N-ethylbenzamide | Lacks the methyl group on the aromatic ring | Reduced anticancer activity |
This table illustrates how structural variations can influence biological activity, highlighting the unique profile of this compound .
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antibacterial agent.
Evaluation in Cancer Models
In preclinical studies involving human cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability. This suggests that the compound may induce apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
